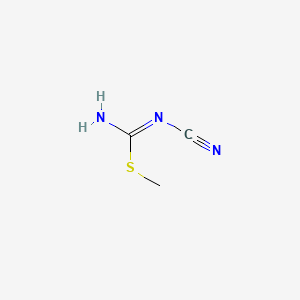

1-Cyano-2-methylisothiourea

Description

Evolution and Significance of Isothiourea Scaffolds in Modern Organic Chemistry

Isothiourea scaffolds have emerged as structurally diverse and highly useful motifs in contemporary organic chemistry. nih.gov Historically recognized for their role in the synthesis of guanidines, their application has expanded significantly over time. jku.atnih.govresearchgate.net Isothioureas are valuable intermediates in the construction of various heterocyclic systems and have found applications as organocatalysts and anion sensors. nih.govorganic-chemistry.orgacs.org

The guanidine (B92328) group, readily accessible from isothiourea precursors, is a key pharmacophore in numerous biologically active natural products and synthetic compounds. nih.gov The basicity of the guanidinium (B1211019) group allows it to form strong hydrogen-bonding interactions, crucial for molecular recognition in biological systems. nih.gov The synthesis of guanidines often involves the reaction of an amine with an electrophilic species like S-methyl isothiouronium salts. nih.gov Furthermore, isothioureas themselves have been investigated for a range of technological applications, including in the development of liquid crystals. nih.gov The adaptability of the isothiourea core, allowing for substitutions at multiple positions, makes it a privileged scaffold for creating libraries of compounds in medicinal chemistry and materials science. nih.govresearchgate.net

The Unique Role of the Cyano Group in Modulating Isothiourea Reactivity and Synthetic Utility

The incorporation of a cyano group onto the isothiourea framework profoundly influences its chemical behavior and synthetic potential. The cyano group is strongly electron-withdrawing, which significantly modulates the electronic properties of the entire molecule. numberanalytics.com This electronic pull increases the electrophilicity of the isothiourea carbon atom, making it more susceptible to nucleophilic attack.

This enhanced reactivity is central to the synthetic utility of cyanated isothioureas. For instance, in compounds like 1-Cyano-2-methylisothiourea, the cyano group activates the molecule for reactions with amines, leading to the efficient formation of N-cyanoguanidine derivatives. beilstein-journals.org This pathway is a cornerstone for the synthesis of polysubstituted biguanides. beilstein-journals.org The nitrile group itself is a versatile functional handle that can be transformed into various other groups, such as amines, amides, or carboxylic acids, further broadening the synthetic possibilities. numberanalytics.comscielo.br The presence of the cyano group can also influence the stability and reactivity of adjacent functional groups, a principle leveraged in the design of covalent inhibitors in medicinal chemistry, where the nitrile can modulate the reactivity of a "warhead" group. nih.gov In essence, the cyano group acts as a powerful control element, unlocking unique reaction pathways and making cyanated isothioureas valuable precursors for a diverse array of complex organic molecules. scielo.br

Nomenclatural Conventions and Structural Variants of this compound (e.g., N-Cyano-N',S-dimethylisothiourea)

The nomenclature of substituted isothioureas can be complex, leading to multiple systematic and common names for the same structure. For the compound with CAS Number 15760-26-6, the name This compound is commonly used. However, its IUPAC name is methyl N'-cyanocarbamimidothioate. smolecule.com This highlights the convention of naming it as a thioester of carbamimidic acid.

A closely related and frequently discussed compound is N-Cyano-N',S-dimethylisothiourea (CAS 5848-24-8). cymitquimica.comnih.gov As the name suggests, this is a dimethylated derivative. Its synonyms include 1-Cyano-2,3-dimethylisothiourea and methyl N-cyano-N'-methylcarbamimidothioate. cymitquimica.comnih.gov The numbering in "1-Cyano-2,3-dimethylisothiourea" refers to the positions on the pseudourea backbone. cymitquimica.com

Structural variants are broadly defined as alterations in the structure of a molecule. researchgate.netbroadinstitute.orgbroadinstitute.org In the context of this compound, variants can arise from different substitution patterns on the nitrogen and sulfur atoms. For example, replacing the S-methyl group with other alkyl or aryl groups, or adding substituents to the amino group, would create structural variants with potentially different chemical and physical properties. A notable example found in chemical literature is 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea, an impurity related to the pharmaceutical compound Cimetidine. lookchem.comcymitquimica.comechemi.com This demonstrates how the core cyanated isothiourea scaffold can be elaborated to produce complex molecular architectures.

Interactive Data Tables

Below are the physicochemical properties for this compound and its dimethylated analog.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 15760-26-6 | smolecule.com |

| Molecular Formula | C3H5N3S | smolecule.com |

| Molecular Weight | 115.16 g/mol | smolecule.com |

| IUPAC Name | methyl N'-cyanocarbamimidothioate | smolecule.com |

| SMILES | CSC(=NC#N)N | smolecule.com |

Physicochemical Properties of N-Cyano-N',S-dimethylisothiourea

| Property | Value | Source |

|---|---|---|

| CAS Number | 5848-24-8 | cymitquimica.comnih.gov |

| Molecular Formula | C4H7N3S | cymitquimica.comnih.gov |

| Molecular Weight | 129.19 g/mol | nih.gov |

| Melting Point | 202–203 °C | |

| Boiling Point | 195.1 °C at 760 mmHg | |

| IUPAC Name | methyl N-cyano-N'-methylcarbamimidothioate | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl N'-cyanocarbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-7-3(5)6-2-4/h1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLAGIJVEHOCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166293 | |

| Record name | 1-Cyano-2-methylisothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15760-26-6 | |

| Record name | Methyl N-cyanocarbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15760-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyano-2-methylisothiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC207091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyano-2-methylisothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyano-2-methylisothiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1 Cyano 2 Methylisothiourea

Foundational Synthetic Routes

The primary methods for constructing the 1-Cyano-2-methylisothiourea scaffold rely on fundamental organic reactions, including nucleophilic substitution and condensation. A key precursor, dimethyl N-cyanodithioiminocarbonate, also features prominently in its synthesis.

Nucleophilic Substitution Approaches for the Formation of this compound

Nucleophilic substitution reactions are a cornerstone in the synthesis of this compound and its derivatives. A common strategy involves the reaction of an S-methylisothiourea derivative with a cyanating agent like cyanogen (B1215507) bromide. In this approach, the isothiourea acts as the nucleophile, attacking the electrophilic carbon of the cyanating agent.

Another example of nucleophilic substitution is the reaction of amines with an electrophilic amidine species. thieme-connect.de This method is widely employed for the synthesis of guanidine-containing compounds, a class to which this compound is closely related.

Condensation Reactions Involving Amines and Cyanogen Halides

Condensation reactions provide a direct pathway to this compound. These reactions typically involve the condensation of thioureas with cyanating agents. smolecule.com The process can also be achieved through the reaction of cyanoguanidine with primary amines under appropriate conditions. smolecule.com

A notable example is the coupling of N-methylamine with cyanogen bromide. This reaction is a classic illustration of forming the N-cyano-isothiourea backbone. The high toxicity of cyanogen halides, however, necessitates careful handling and has spurred the development of alternative, safer cyanating reagents. nih.gov

Utilization of Dimethyl N-Cyanodithioiminocarbonate in Precursor Formation

A versatile and widely documented method for synthesizing N-cyano-S-methylisothiourea derivatives involves the use of dimethyl N-cyanodithioiminocarbonate. nih.gov This reagent readily reacts with primary and secondary amines, including alkyl, aryl, and heteroarylamines, to form the desired N-cyano-S-methylisothiourea precursors. nih.govmpdkrc.edu.in The reaction is typically carried out in a polar solvent like ethanol (B145695). nih.gov

In a typical procedure, an amine is added dropwise to a solution of dimethyl N-cyanodithioiminocarbonate in ethanol at a moderately elevated temperature. The product often precipitates upon cooling and can be isolated by filtration. This method is advantageous due to the commercial availability and relatively low cost of the starting materials, and it generally provides good yields. nih.gov

For instance, the reaction of various amines with dimethyl N-cyanodithioiminocarbonate has been shown to produce N-substituted-N'-cyano-S-methylisothioureas in high yields. The resulting intermediate can then be further reacted, for example with methylamine, to yield the final product.

Table 1: Synthesis of N-Cyano-S-methylisothiourea Analogs using Dimethyl N-Cyanodithioiminocarbonate

| Amine Reactant | Solvent | Temperature (°C) | Reaction Time (hours) | Approximate Yield (%) | Reference |

|---|---|---|---|---|---|

| Arylamines or Alkylamines | Ethanol | 40–45 | 4–5 | 87.3 (for related compounds) | |

| 4-Methyl-5-(2-aminoethyl)thiomethyl imidazole | Ethanol | Room Temperature | Not specified | Not specified | |

| Propargylamine | Acetonitrile | Reflux, then 25°C | 4, then 12 | 81 | |

| Amines (general) | Refluxing Ethanol | Not specified | Not specified | Not specified | nih.gov |

Advanced Synthetic Approaches and Reaction Optimization

To improve the efficiency and selectivity of the synthesis of this compound, optimization of reaction conditions such as pH, solvent, and temperature is crucial.

Controlled pH Conditions in this compound Synthesis

The pH of the reaction medium plays a critical role in the synthesis of this compound, particularly in nucleophilic substitution and condensation reactions. Maintaining a controlled pH, typically in the neutral to slightly basic range, is often necessary to ensure optimal reactivity and prevent undesired side reactions. For example, in the reaction of S-methylisothiourea derivatives with cyanamide (B42294) or cyanogen bromide, controlled pH is a key parameter for success. The use of a base, such as triethylamine, can also improve the reactivity of the cyanating agent.

Solvent and Temperature Regimes for Enhanced Yields and Selectivity

The choice of solvent and the regulation of temperature are paramount for maximizing the yield and selectivity of this compound synthesis. Polar aprotic solvents, such as dimethylformamide (DMF), are known to enhance the nucleophilicity of reactants and increase reaction rates. Ethanol is also a commonly used solvent, particularly in reactions involving dimethyl N-cyanodithioiminocarbonate. nih.gov

Temperature control is essential to prevent side reactions, such as hydrolysis. For the coupling of N-methylamine with cyanogen bromide in DMF, a temperature range of 60–80°C is recommended. In the synthesis of N-cyano-S-methylisothiourea analogs from amines and dimethyl N-cyanodithioiminocarbonate in ethanol, a temperature of 40–45°C is typically employed. In some cases, reactions are initiated at room temperature and may involve a subsequent period at reflux to ensure completion.

Table 2: Optimized Reaction Conditions for the Synthesis of this compound and Analogs

| Reactants | Solvent | Temperature (°C) | Key Optimization Parameters | Reported Yield | Reference |

|---|---|---|---|---|---|

| S-methylisothiourea derivatives + Cyanamide/Cyanogen bromide | Dimethylformamide (DMF) | 60–80 | Controlled pH (neutral to slightly basic) | 54-67% (for furan (B31954) derivatives) | |

| Amines + Dimethyl N-cyanodithioiminocarbonate | Ethanol | 40–45 | Dropwise addition of amine, cooling for precipitation | ~87.3% (for related compounds) | |

| N-aryl-N'-cyanoguanidines + Piperazine | Methanol | 120 (Microwave) | Microwave-assisted synthesis | Low to moderate | nih.gov |

| Aniline (B41778) hydrochloride + N¹-cyano-N²,N³-diisopropylguanidine | Water | 125 (Microwave) | Microwave-assisted synthesis | 89% | nih.gov |

Investigation of Green Chemistry Principles in Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to develop more environmentally benign and sustainable processes. While specific green chemistry investigations for the direct synthesis of this compound are not extensively documented, the synthesis of related isothioureas and their downstream applications provide insights into potential green-by-design approaches.

Solvent Selection and Reaction Conditions:

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of this compound derivatives have utilized solvents like acetonitrile. prepchem.com However, research into related compounds has explored the use of more environmentally friendly solvents such as ethanol and isopropanol. nih.govgoogle.comscispace.com The use of aqueous ammonia (B1221849) or ammonium (B1175870) carbonate in ethanol further points towards greener solvent systems. nih.gov

Microwave-assisted synthesis represents a significant advancement in promoting energy efficiency in chemical reactions. This technique has been successfully employed in the synthesis of various heterocyclic compounds derived from isothioureas, suggesting its potential applicability for the synthesis of this compound itself. scispace.com Microwave irradiation can lead to shorter reaction times and potentially higher yields compared to conventional heating methods. scispace.comresearchgate.net

Catalysis:

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the broader context of isothiourea chemistry, heterogeneous catalysts have been developed to facilitate reactions in an environmentally friendly manner. For example, a Cu(II)-grafted SBA-15 functionalized S-methylisothiourea has been used as a novel heterogeneous mesoporous catalyst for the synthesis of tetrahydropyridine (B1245486) derivatives. scispace.com This catalyst operates in ethanol at ambient temperature and can be recovered and reused multiple times without significant loss of activity, showcasing a sustainable catalytic system. scispace.com Furthermore, the use of iron, an earth-abundant and non-toxic metal, as a catalyst in reactions involving isothioureas points towards greener catalytic alternatives. uantwerpen.be

Atom Economy:

The following table summarizes the application of green chemistry principles in the synthesis of isothiourea derivatives and related compounds.

Table 2: Green Chemistry Approaches in Isothiourea-Related Syntheses

| Green Chemistry Principle | Application/Technique | Compound Class | Key Findings | Reference |

|---|---|---|---|---|

| Greener Solvents | Use of ethanol | Tetrahydropyridines (from isothiourea catalyst) | Reaction proceeds at ambient temperature. | scispace.com |

| Use of ethanol/isopropanol | N-substituted-1-cyano-2-methylisothioureas | Viable solvents for the synthesis. | nih.govgoogle.com | |

| Energy Efficiency | Microwave Irradiation | Isothiourea derivatives for 1,2,4-triazoles | Shorter reaction times (5-30 min). | scispace.com |

| Microwave Irradiation | Thiourea (B124793) derivatives | Potential for non-purely thermal reaction enhancement. | researchgate.net | |

| Catalysis | Reusable Heterogeneous Catalyst (SBA-15/E-SMTU-CuII) | Tetrahydropyridines | Catalyst reusable for at least ten cycles. | scispace.com |

Chemical Reactivity and Mechanistic Investigations of 1 Cyano 2 Methylisothiourea

Intrinsic Reactivity Profile of the Compound

The reactivity of 1-Cyano-2-methylisothiourea is fundamentally dictated by the interplay of its two key functional groups: the cyano moiety and the isothiourea core. This unique structural arrangement confers a dual electrophilic and nucleophilic character to the molecule, making it a versatile reagent in organic synthesis.

Electrophilic Nature of the Cyano Moiety

The cyano (-C≡N) group in this compound is characterized by its electrophilic nature. The strong electron-withdrawing effect of the nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the carbon atom susceptible to attack by nucleophiles. This electrophilicity is a key driver in many of the reactions involving this compound. For instance, the cyano group can participate in nucleophilic substitution reactions, which are crucial for forming new carbon-nitrogen bonds. smolecule.com The reactivity of the cyano group is enhanced, making it more susceptible to reactions with nucleophiles like amines.

However, the primary site of electrophilic attack is generally the sp2 carbon of the isothiourea group, which is considered more electrophilic than the cyano carbon. beilstein-journals.orgnih.gov Addition of an amine typically results in the substitution of the thiomethyl group rather than addition to the cyano group. beilstein-journals.orgnih.gov There are exceptions where the addition of an amine occurs first at the cyano group, such as when using trimethylsilylamines, activating the thiomethyl group with Cu(I), or in cases of significant steric hindrance near the isothiourea carbon. beilstein-journals.org

Nucleophilic Properties Attributed to the Thiourea (B124793) Moiety

Complementing the electrophilic cyano group, the thiourea portion of the molecule exhibits nucleophilic characteristics. Thiourea and its derivatives are known to act as nucleophiles, primarily through the sulfur atom. mdpi.com The sulfur atom of the S-methyl group possesses lone pairs of electrons that can be donated to electrophilic centers. This nucleophilicity allows the thiourea moiety to participate in a variety of reactions, including coordination to metal ions. smolecule.com The dual reactivity, stemming from both the electrophilic cyano group and the nucleophilic thiourea moiety, makes this compound a versatile building block in the synthesis of diverse chemical structures.

Elucidation of Reaction Pathways and Transformation Mechanisms

The unique reactivity profile of this compound enables its participation in a range of chemical transformations, leading to the formation of various important chemical structures.

Amination Reactions and Thiomethyl Group Displacement

A significant reaction pathway for this compound involves amination, which typically leads to the displacement of the thiomethyl (-SCH3) group. The sp2 carbon atom of the isothiourea is the most electrophilic center, and the addition of an amine results in the substitution of the thiomethyl group. beilstein-journals.orgnih.gov This reaction is a key step in the synthesis of N-substituted cyanoguanidines. beilstein-journals.orgnih.gov These cyanoguanidines can then further react with another amine. beilstein-journals.org

Under certain conditions, such as in the presence of Lewis acids like FeCl3 or ZnCl2, a double addition of an amine can occur, leading directly to the synthesis of biguanides. beilstein-journals.org This process involves both the substitution of the thiomethyl group and the addition to the cyano group. beilstein-journals.org

| Reactant | Conditions | Product | Reference |

| Amine (1 equiv.) | Refluxing ethanol (B145695) | N-substituted cyanoguanidine | beilstein-journals.orgnih.gov |

| Amine (excess) with FeCl3 or ZnCl2 | Refluxing THF or dioxane | Biguanide (B1667054) | beilstein-journals.org |

| Aqueous ammonia (B1221849) | Isopropanol | N1-cyano-S-methylisothiourea (R=H) | beilstein-journals.orgnih.gov |

| Ammonium (B1175870) carbonate | Ethanol | N1-cyano-S-methylisothiourea (R=H) | beilstein-journals.orgnih.gov |

Cyclization Reactions in the Construction of Heterocyclic Systems

This compound is a valuable precursor in the synthesis of heterocyclic compounds through cyclization reactions. smolecule.comnumberanalytics.com These reactions leverage the reactivity of both the cyano and isothiourea functionalities to form ring structures. numberanalytics.com

For example, it can react with other nucleophiles to form cyclic structures. smolecule.com The reaction of N1-cyano-S-methylisothioureas with hydrazines can lead to the formation of triazole derivatives. chemspider.com Specifically, the reaction of N-cyano-N1-cyclohexyl-S-methylisothiourea with hydrazine (B178648) hydrate (B1144303) under reflux in ethanol yields 3-amino-5-cyclohexyl- smolecule.combeilstein-journals.org-triazole. chemspider.com

Furthermore, condensation reactions of this compound with ketones can be utilized to construct pyrimidine (B1678525) rings. thieme-connect.de For instance, the condensation of a mixture of ethyl cyanoacetate (B8463686), S-methylisothiourea, and aromatic aldehydes in pyridine (B92270) can directly yield 4-aryl-5-cyano-2-methylthio-6-oxopyrimidines. scispace.com

Coordination Chemistry and Ligand Behavior in Metal Complex Formation

The presence of multiple potential donor atoms (nitrogen and sulfur) in this compound allows it to act as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals. smolecule.comresearchgate.net The thiourea moiety, in particular, can coordinate to metal ions through its sulfur atom. scielo.org.za The cyanide ion itself is a strong ligand, capable of forming stable complexes with a wide range of transition metal ions in different oxidation states. researchgate.net It can bind to metals in both a terminal and a bridging fashion. researchgate.net

While specific studies detailing the coordination complexes of this compound are not extensively available in the provided search results, the general behavior of related thiourea and cyano compounds suggests its potential to form complexes with metals like copper(II), nickel(II), and cobalt(II). smolecule.com The ability of the cyano group to act as a bridging ligand can lead to the formation of polynuclear and polymeric metal complexes. researchgate.netscielo.org.za

Applications of 1 Cyano 2 Methylisothiourea in Contemporary Organic Synthesis

Precursor Synthesis of Diverse Cyanoguanidine Derivatives

1-Cyano-2-methylisothiourea serves as an excellent starting material for the synthesis of substituted cyanoguanidine derivatives. The general strategy involves the reaction of 1-cyano-S-methylisothioureas with primary or secondary amines. nih.gov In this reaction, the sp2 carbon of the isothiourea is the most electrophilic center, facilitating the nucleophilic attack by an amine. This leads to the substitution of the thiomethyl group and the formation of a new carbon-nitrogen bond, yielding the corresponding N-substituted cyanoguanidine. nih.gov This method is efficient and allows for the introduction of a wide variety of substituents onto the cyanoguanidine framework.

The synthesis is typically carried out by reacting the amine with the isothiourea precursor in a suitable solvent, often with heating. For instance, reacting various amines with isothiocyanates followed by methylation and subsequent treatment with cyanamide (B42294) in boiling butanol can produce a range of cyanoguanidines in high yields. researchgate.net The reaction of 1-substituted 3-cyano-2-methylisothiourea with cyanamide in the presence of an alkali is another established method for preparing 1-substituted 2,3-dicyanoguanidines. jst.go.jp

The versatility of this approach is demonstrated by its application in creating complex molecules. For example, N-cyano-N'-[2-((3-hydroxy-2-pyridyl)methylthio)-ethyl]-S-methylisothiourea was synthesized by reacting 2-((2-aminoethyl)thiomethyl)-3-hydroxypyridine with dimethyl N-cyanodithioimidocarbonate, a common precursor to this compound. prepchem.com

Table 1: Synthesis of Cyanoguanidine Derivatives

| Starting Amine | Isothiourea Precursor | Product | Reference |

|---|---|---|---|

| Primary/Secondary Amines | N¹-cyano-S-methylisothioureas | N-Substituted Cyanoguanidines | nih.gov |

| Cyanamide | 1-Substituted 3-cyano-2-methylisothiourea | 1-Substituted 2,3-Dicyanoguanidines | jst.go.jp |

Versatile Building Block for Nitrogen-Containing Heterocyclic Compounds

The reactivity of this compound extends to the construction of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals. researchgate.net

This compound and its precursors are valuable in forming five-membered heterocyclic rings like 1,2,4-triazoles and 1,2,4-oxadiazoles.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through multi-step reactions starting from precursors of this compound. Dimethyl N-cyanodithioiminocarbonate, a closely related substrate, is used to synthesize a variety of heterocycles, including 1,2,4-triazoles. researchgate.net The general synthesis of 1,2,4-triazoles often involves the cyclization of intermediates like thiosemicarbazides. farmaciajournal.com While direct one-pot synthesis from this compound is less common, its role as a precursor to the necessary building blocks is well-established.

1,2,4-Oxadiazoles: The formation of 1,2,4-oxadiazoles can also be traced back to cyanoguanidine intermediates derived from S-methylisothioureas. For instance, the reaction of dimethylcyanoguanidine with hydroxylamine (B1172632) hydrochloride can lead to the formation of 3,5-diamino-1,2,4-oxadiazole. beilstein-journals.org This reaction proceeds through the cyclization of an N⁵-hydroxybiguanide intermediate. The synthesis of 1,2,4-oxadiazoles typically involves the reaction of an amidoxime (B1450833) with a nitrile or other acylating agents, followed by cyclization. rjptonline.orgnih.govorganic-chemistry.orgnih.gov

This compound is a key reagent for synthesizing a range of six-membered and five-membered heterocycles.

1,3-Thiazoles: Dimethyl N-cyanodithioiminocarbonate, the precursor to this compound, is a documented starting material for synthesizing 1,3-thiazoles. researchgate.net Substituted 4-amino-5-cyano-1,3-thiazoles have been prepared from this precursor, which can then be used to build more complex structures. researchgate.net

Pyrazoles: While many methods exist for pyrazole (B372694) synthesis, those involving isothiourea derivatives are notable. organic-chemistry.orgnih.gov Dimethyl N-cyanodithioiminocarbonate can be utilized in the synthesis of pyrazoles. researchgate.net Furthermore, 5-aminopyrazoles, which are versatile precursors for fused pyrazole systems, can be synthesized through cyclocondensation reactions involving intermediates derived from isothioureas. mdpi.com

Pyridines: The synthesis of substituted pyridines can be accomplished using building blocks derived from isothioureas. core.ac.ukorganic-chemistry.org Dimethyl N-cyanodithioiminocarbonate is a known substrate for the synthesis of pyridines. researchgate.net

Pyrimidines: Pyrimidine (B1678525) synthesis frequently employs isothiourea derivatives. The reaction of S-methylisothiourea with compounds containing a C-C-C fragment is a widely used method for constructing the pyrimidine ring. bu.edu.eg For example, multicomponent reactions involving S-methylisothiourea sulfate (B86663), an aldehyde, and ethyl cyanoacetate (B8463686) or malononitrile (B47326) afford substituted pyrimidines. ekb.eg This highlights the role of the isothiourea moiety as a reliable N-C-N synthon for pyrimidine ring formation.

Table 2: Heterocyclic Compounds Synthesized from Isothiourea Precursors

| Heterocycle Class | Key Reactants | Precursor | Reference |

|---|---|---|---|

| 1,3-Thiazole | Varies | Dimethyl N-cyanodithioiminocarbonate | researchgate.netresearchgate.net |

| Pyrazole | Varies | Dimethyl N-cyanodithioiminocarbonate | researchgate.net |

| Pyridine (B92270) | Varies | Dimethyl N-cyanodithioiminocarbonate | researchgate.net |

The utility of this compound and its analogs extends to the synthesis of complex, fused heterocyclic systems. These structures are of significant interest in medicinal chemistry. For example, S-methyl isothiourea sulfate has been used to construct fused triazolopyrimidine systems. In one pathway, a pyrano[2,3-c]pyrazole derivative was reacted with S-methyl isothiourea sulfate to yield a pyrazolo-[4,3:5,6]pyrano[3,2-e] jst.go.jpCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]pyrimidine. mdpi.com Similarly, substituted 4-amino-5-cyano-1,3-thiazoles, which are accessible from dimethyl N-cyanodithioiminocarbonate, serve as starting materials for rjptonline.orgCurrent time information in Bangalore, IN.thiazolo[4,5-b]pyridines via the Friedländer reaction. researchgate.net

Formation of 1,3-Thiazoles, Pyrazoles, Pyridines, and Pyrimidines.

Crucial Intermediate in Biguanide (B1667054) Synthesis Methodologies

One of the most significant applications of 1-cyano-S-methylisothioureas is in the synthesis of biguanides, a class of compounds with important pharmaceutical applications. researchgate.net This method is particularly useful for producing polysubstituted biguanides. nih.gov

The synthesis of biguanides from N¹-cyano-S-methylisothioureas proceeds through a well-defined mechanism involving amine addition. researchgate.net The process relies on the distinct reactivity of the cyano group and the isothiourea moiety. nih.gov

The mechanism can be described in two main steps:

Formation of a Cyanoguanidine Intermediate: The sp² carbon atom of the N¹-cyano-S-methylisothiourea is highly electrophilic. An initial nucleophilic attack by one equivalent of an amine results in the displacement of the methylthio group (-SCH₃), which is a good leaving group. This step forms an N-substituted cyanoguanidine. nih.gov This reaction generally takes precedence over the addition to the cyano group. nih.govresearchgate.net

Addition to the Cyano Group: The resulting cyanoguanidine intermediate can then react with a second amine. Under acidic conditions, the nitrile group is protonated, which activates it for a second nucleophilic attack by an amine. scholaris.ca This addition to the cyano group, followed by tautomerization, yields the final biguanide structure. researchgate.net

When N-substituted-N'-cyano-S-methylisothioureas are reacted with primary amines in the presence of a Lewis acid like FeCl₃ or ZnCl₂, the addition to the cyano group and the substitution of the methylthio group can occur concurrently to form the biguanide product. researchgate.net This pathway provides a versatile and direct route to a wide range of symmetrically and asymmetrically substituted biguanides. nih.govresearchgate.net

Cyclodesulfurization Strategies Utilizing this compound Derivatives

Cyclodesulfurization represents a key strategy in heterocyclic synthesis, where an acyclic thiourea (B124793) or isothiourea derivative undergoes ring closure with the concurrent elimination of a sulfur-containing moiety. Derivatives of this compound serve as valuable precursors in such transformations, particularly for the synthesis of cyclic guanidines. A prominent method involves the metal-ion promoted cyclization of isothiourea intermediates.

Detailed research has demonstrated a convenient, two-step synthesis of cyclic guanidines fused to aromatic rings under mild conditions. In this approach, a suitable diamine, such as 2-aminoaniline or 2-(aminomethyl)aniline (B1197330), is first reacted with a cyanocarbonimidodithioate, a close relative of this compound, to form the corresponding isothiourea derivative. This intermediate is then subjected to cyclization using soft metal cations like silver(I) (Ag⁺) or mercury(II) (Hg²⁺). oup.com The metal ion coordinates to the sulfur atom of the methylthio group, activating it as a good leaving group and facilitating the intramolecular nucleophilic attack by the terminal amino group to form the heterocyclic ring. oup.com This method avoids the harsh thermal conditions often required for the cyclization of less reactive aniline (B41778) nitrogens. oup.com

The effectiveness of this cyclodesulfurization strategy is highlighted by the high yields achieved in the cyclization step. For instance, various N-substituted isothioureas derived from 2-(aminomethyl)aniline cyclize to form 2-(cyanoimino)tetrahydroquinazolines in excellent yields when treated with mercuric acetate. oup.com

| Entry | Precursor (Isothiourea) | Metal Salt | Time (h) | Product (Cyclic Guanidine) | Yield (%) |

| 1 | 4a | Hg(OAc)₂ | 0.1 | 5a | 87 |

| 2 | 4b | Hg(OAc)₂ | 0.1 | 5b | 95 |

| 3 | 4c | Hg(OAc)₂ | 0.1 | 5c | 92 |

| 4 | 4d | Hg(OAc)₂ | 0.1 | 5d | 93 |

Table 1: Metal-Promoted Cyclization of Isothioureas to Cyclic Guanidines. Data sourced from oup.com.

Another application of this concept is seen in the solid-phase synthesis of cyclic peptides containing a guanidine (B92328) bridge. In this strategy, an intermediate with a thiourea group is first formed on a resin support. The thiourea is then S-methylated using methyl iodide (MeI) to generate a resin-bound S-methyl-isothiourea, analogous to a this compound derivative. Subsequent treatment with an amine, such as ammonium (B1175870) acetate, induces intramolecular cyclization, displacing the methylthio group to form the cyclic guanidine bridge. researchgate.net

Contributions to Guanidinylation Procedures and the Synthesis of Cyclic Guanidine Compounds

This compound and its parent compound, S-methylisothiourea, are highly effective reagents for guanidinylation, the process of converting an amine into a guanidine. researchgate.net The general strategy involves the reaction of a primary or secondary amine with a guanylating agent, where the S-methylisothiourea acts as an electrophile. scholaris.ca The methylthio group serves as an excellent leaving group, facilitating the addition-elimination reaction with the amine nucleophile. researchgate.net

The N-cyano group in this compound significantly influences its reactivity, making it a key precursor for N-substituted cyanoguanidines and, subsequently, biguanides. The reaction of an amine with N¹-cyano-S-methylisothiourea typically leads to the substitution of the thiomethyl group, forming an N-substituted cyanoguanidine. beilstein-journals.orgresearchgate.net These cyanoguanidine intermediates can then react with a second amine to afford biguanide structures, a transformation that can be promoted by Lewis acids such as FeCl₃ or ZnCl₂. beilstein-journals.org

In the realm of heterocyclic chemistry, derivatives of this compound are instrumental in synthesizing cyclic guanidine compounds. As detailed previously (Section 4.3.2), metal-promoted cyclization of isothiourea precursors provides a mild and efficient route to five- and six-membered cyclic guanidines fused with aromatic systems. oup.com

More advanced methodologies have been developed utilizing palladium catalysis. Palladium-catalyzed carboamination reactions of N-allylguanidines, which bear a cleavable N-cyano protecting group, have emerged as a powerful tool for constructing 5- and 6-membered cyclic guanidines. nih.gov In this process, the N-cyano-N-allylguanidine reacts with an aryl bromide or triflate in the presence of a palladium catalyst. The reaction proceeds through a cascade involving the formation of a C-N and a C-C bond in a single transformation, affording the cyclic products in good yields. nih.gov Deuterium labeling studies have indicated that this transformation occurs via an anti-aminopalladation pathway. nih.gov

| Entry | N-Allylguanidine Substrate | Aryl Halide/Triflate | Product (Cyclic Guanidine) | Yield (%) |

| 1 | N-Allyl-N'-cyano-N''-benzylguanidine | 4-Bromotoluene | 2-(Benzylamino)-1-cyano-5-methyl-4-(p-tolyl)-imidazolidine | 78 |

| 2 | N-Allyl-N'-cyano-N''-benzylguanidine | 4-Bromoanisole | 2-(Benzylamino)-1-cyano-4-(4-methoxyphenyl)-5-methylimidazolidine | 85 |

| 3 | N-Allyl-N'-cyano-N''-benzylguanidine | 1-Bromo-4-(trifluoromethyl)benzene | 2-(Benzylamino)-1-cyano-5-methyl-4-(4-(trifluoromethyl)phenyl)imidazolidine | 75 |

| 4 | N-Allyl-N'-cyano-N''-benzylguanidine | 4-Methoxyphenyl triflate | 2-(Benzylamino)-1-cyano-4-(4-methoxyphenyl)-5-methylimidazolidine | 67 |

Table 2: Palladium-Catalyzed Synthesis of Cyclic Guanidines from N-Cyano Protected N-Allylguanidines. Data adapted from nih.gov.

Development of Functionalized Derivatives for Targeted Synthetic Transformations

The core structure of this compound provides a versatile scaffold for the development of functionalized derivatives tailored for specific synthetic applications. By modifying the substituents on the nitrogen atoms, chemists can fine-tune the reactivity and scope of these reagents.

A key area of development is the synthesis of various N-substituted N¹-cyano-S-methylisothioureas. These compounds are not typically isolated end-products but serve as crucial intermediates for creating more complex molecules, particularly polysubstituted biguanides. beilstein-journals.org The synthesis of these precursors is generally achieved by reacting dimethyl N-cyanodithioiminocarbonate with a range of primary or secondary alkyl-, aryl-, or heteroarylamines. beilstein-journals.orgbeilstein-journals.org The resulting functionalized N¹-cyano-S-methylisothiourea can then be used in subsequent reactions to build biguanide frameworks. beilstein-journals.org

Furthermore, the strategic introduction of protecting and directing groups has led to highly specialized derivatives for advanced synthetic methods. For example, the development of N-allylguanidines bearing cleavable N-cyano or N-arylsulfonyl protecting groups was a critical advancement for the palladium-catalyzed synthesis of cyclic guanidines. nih.gov The N-cyano group, derived from the this compound framework, is essential for the success of the carboamination reaction and can be removed later if desired. Similarly, N-arylsulfonyl groups, such as tosyl (Ts) or 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), were incorporated to create substrates for these palladium-catalyzed transformations, with the Mtr group proving to be readily cleavable under acidic conditions. nih.gov These examples underscore how the functionalization of the basic guanidine core enables complex, targeted transformations that would otherwise be difficult to achieve.

| Derivative Class | Functional Group(s) | Target Synthetic Transformation | Resulting Product Class |

| N-Substituted N¹-cyano-S-methylisothioureas | Alkyl, Aryl groups at N-position | Lewis Acid-Promoted Amine Addition | Polysubstituted Biguanides |

| N-Allyl-N'-cyano-guanidines | Allyl group, Cyano protecting group | Palladium-Catalyzed Carboamination | Cyclic Guanidines (Imidazolidines) |

| N-Allyl-N'-sulfonyl-guanidines | Allyl group, Sulfonyl protecting group (Ts, Mtr) | Palladium-Catalyzed Carboamination | Cyclic Guanidines (Imidazolidines) |

Table 3: Examples of Functionalized Derivatives and Their Synthetic Applications. Sourced from beilstein-journals.orgnih.govbeilstein-journals.org.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Cyano 2 Methylisothiourea Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 1-Cyano-2-methylisothiourea systems in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular framework. mdpi.com

Research Findings:

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For derivatives of this compound, the signals corresponding to the methylthio (S-CH₃) group are typically observed in a distinct region of the spectrum. rsc.org The protons attached to nitrogen atoms (N-H) often appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atom of the cyano (C≡N) group in related compounds is typically found in the 110-120 ppm range. The carbon of the methylthio (S-CH₃) group and the carbons of the isothiourea backbone also appear at characteristic chemical shifts, which are crucial for confirming the structure. rsc.orgresearchgate.net Combining 1D techniques like DEPT with 2D experiments such as COSY, HMQC, and HMBC is essential for assigning all proton and carbon signals unambiguously, especially in complex derivatives. mdpi.com

Detailed NMR data for a series of N-substituted-N′-cyanocarbamimidothioates, which are derivatives of this compound, have been reported. rsc.org

Table 1: ¹H and ¹³C NMR Data for Selected this compound Derivatives in DMSO-d₆ rsc.org

| Compound ID | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| 1b | 9.28 (s, 1H), 7.81 (d, 2H), 7.43 (d, 2H), 6.99 (s, 2H), 2.41 (s, 6H), 2.37 (s, 3H), 2.25 (s, 3H) | 170.08, 144.89, 144.78, 142.68, 135.72, 130.87, 130.45, 127.99, 126.20, 21.53, 21.52, 21.50 |

| 1d | 9.09 (s, 1H), 7.88 (dd, 4H), 7.43 (dd, 4H), 2.41 (d, 6H) | 171.59, 146.76, 144.92, 135.52, 131.80, 130.49, 130.40, 128.02, 21.93, 21.53 |

| 2a | 9.22 (d, 1H), 7.75 (d, 2H), 7.40 (dt, 7H), 5.84 (d, 1H), 2.40 (s, 3H) | 143.79, 137.67, 134.37, 130.13, 129.44, 129.35, 127.41, 118.17, 47.47, 21.47 |

| 2b | 8.71 (s, 1H), 7.75 (d, 2H), 7.39 (d, 2H), 6.83 (s, 2H), 5.48 (s, 1H), 2.37 (s, 3H), 2.17 (d, 9H) | 143.88, 139.18, 137.35, 137.09, 130.23, 130.08, 127.41, 126.90, 118.27, 42.83, 21.45, 20.82, 19.98 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, and each functional group has a characteristic absorption frequency. researchgate.net For this compound, IR spectroscopy is used to confirm the presence of its key structural features. researchgate.net

Research Findings:

The vibrational spectrum of this compound and its derivatives is characterized by several key absorption bands:

Cyano Group (C≡N): A strong and sharp absorption band characteristic of the cyano group stretch is expected. In related compounds, this band appears around 2180-2220 cm⁻¹. ekb.eg For instance, a derivative, N'-Cyano-N-(2,5-dichlorophenylsulfonyl)-S-methylisothiourea, shows IR spectra consistent with its structure, implying a detectable cyano stretch. prepchem.com

N-H and C-H Bonds: The N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. C-H stretching vibrations from the methyl group are expected just below 3000 cm⁻¹. libretexts.orgvscht.cz

C=N and C-N Bonds: The carbon-nitrogen double bond (C=N) of the isothiourea moiety gives rise to a stretching vibration in the 1480-1660 cm⁻¹ region. beilstein-journals.org

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations from C-N and C-S single bonds occur. These patterns are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. oregonstate.edu

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Imine | N-H stretch | 3100 - 3500 | Medium |

| Alkyl | C-H stretch | 2850 - 3000 | Medium |

| Cyano | C≡N stretch | ~2180 - 2220 | Strong, Sharp |

| Isothiourea | C=N stretch | 1480 - 1660 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent this compound is not widely reported, several of its derivatives have been successfully characterized using this technique. researchgate.net

Research Findings:

A study on a series of methyl N-substituted-N′-cyanocarbamimidothioates, synthesized from dimethyl N-cyanodithioiminocarbonate, detailed the crystal structures of several derivatives. researchgate.net The analysis revealed important structural features, such as the near-planar geometry of the core structure and the presence of weak hydrogen-bonding interactions that influence the crystal packing. researchgate.net These interactions are critical for understanding the supramolecular chemistry of these systems.

For example, the structures of three derivatives were established by X-ray crystallography, showing that weak hydrogen-bonding interactions are present. researchgate.net The crystallographic data for these compounds provide a clear picture of their solid-state conformation.

Table 3: Crystallographic Data for Selected Derivatives of this compound researchgate.net

| Compound ID | Crystal System | Space Group | Cell Parameters | Z |

|---|---|---|---|---|

| 1 | Orthorhombic | Pbca | a = 6.997(2) Å, b = 7.395(2) Å, c = 36.112(11) Å | 8 |

| 2 | Monoclinic | P2₁/c | a = 5.8717(12) Å, b = 4.6598(9) Å, c = 37.799(9) Å, β = 91.126(6)° | 4 |

| 3 | Orthorhombic | Pbca | a = 7.123(3) Å, b = 7.374(3) Å, c = 38.538(16) Å | 8 |

Application of Other Spectroscopic Methods (e.g., UV, PL) in Characterization

Beyond NMR and IR, other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are employed to investigate the electronic properties of this compound systems.

Research Findings:

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Neutral biguanide (B1667054), a structurally related compound, exhibits a maximum absorption (λₘₐₓ) at 234 nm, corresponding to a π–π* transition. beilstein-journals.org Similarly, this compound and its derivatives are expected to show absorptions in the UV region due to the conjugated π-systems involving the cyano and isothiourea groups. The position of the absorption maximum can be influenced by substitution and solvent polarity. For example, porphyrins containing a cyano group show a red shift in their main absorption bands due to the electron-withdrawing nature of the group. researchgate.net

Photoluminescence (PL) Spectroscopy: Photoluminescence spectroscopy provides insight into a molecule's ability to emit light after absorbing it. While data for the parent compound is scarce, related thiourea (B124793) and thiolate compounds, particularly their metal complexes, are known to be emissive. researchgate.net Copper thiolate clusters can show strong luminescence across the visible spectrum, with emission colors ranging from blue to red. researchgate.net The functionalization of materials with S-methylisothiourea has also been explored in the context of developing photoluminescent properties. scispace.com The study of a Zn(II) complex with a theophylline-based ligand showed photoluminescence emission at 409 nm, indicating that metal complexes of thiourea-type ligands can be luminescent. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 Cyano 2 Methylisothiourea Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of 1-cyano-2-methylisothiourea analogues.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. benthamdirect.com DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G or 6-311G(p,d), are utilized to optimize the geometry of this compound analogues and to calculate various molecular descriptors. benthamdirect.commdpi.com These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and Mulliken atomic charges, are crucial for predicting the reactivity and stability of these compounds. benthamdirect.comresearchgate.net For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive. researchgate.net DFT has been successfully applied to understand the reaction mechanisms involving similar molecular scaffolds, providing insights into the preferred reaction pathways and the stability of intermediates. benthamdirect.com

Interactive Table: Calculated Quantum Chemical Parameters for a Hypothetical this compound Analogue using DFT

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Molecular Orbital (MO) theory provides a detailed picture of the bonding within a molecule by describing the formation of molecular orbitals from the linear combination of atomic orbitals (LCAO). matanginicollege.ac.inmit.edu In the context of this compound analogues, MO theory helps to elucidate the nature of the bonding interactions, particularly the distribution of electron density and the character of the frontier orbitals (HOMO and LUMO). mit.edupressbooks.pub The HOMO is typically localized on the more electron-rich parts of the molecule, such as the sulfur and nitrogen atoms, indicating these sites are prone to electrophilic attack. Conversely, the LUMO is often centered on the cyano group and the isothiourea backbone, highlighting the regions susceptible to nucleophilic attack. uomustansiriyah.edu.iqresearchgate.net Understanding the symmetry and energy of these molecular orbitals is essential for predicting the outcomes of chemical reactions and the electronic transitions observed in spectroscopic analyses. uomustansiriyah.edu.iqresearchgate.net

Density Functional Theory (DFT) Applications in Compound Analysis.

Mechanistic Investigations of this compound-Involved Reactions through Computational Approaches

Computational methods are instrumental in elucidating the detailed mechanisms of reactions involving this compound. For example, the synthesis of various heterocyclic compounds often proceeds through intermediates whose stability and reactivity can be assessed using computational models. nih.govbeilstein-journals.org Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a step-by-step understanding of the reaction pathway. mdpi.comacs.org This is particularly valuable for complex reactions, such as the Dimroth rearrangement, which can be involved in the synthesis of pyrimidine (B1678525) derivatives from isothiourea precursors. amazonaws.com Computational investigations can also shed light on the role of catalysts and solvents in these transformations. thieme-connect.comacs.org

Structure-Activity Relationship (SAR) Modeling and Ligand-Binding Mode Analysis for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and are highly applicable to the derivatives of this compound. sciepub.com By correlating the biological activity of a series of compounds with their calculated molecular descriptors, QSAR models can predict the activity of new, unsynthesized analogues. sciepub.com This approach helps in prioritizing synthetic efforts towards compounds with potentially higher efficacy. nih.govnih.gov

For derivatives that exhibit biological activity, molecular docking and ligand-binding mode analysis are employed to understand how these molecules interact with their biological targets, such as enzymes or receptors. nih.gov These computational techniques can predict the binding orientation and affinity of a ligand within the active site of a protein, providing crucial insights for the rational design of more potent and selective inhibitors. nih.govnih.gov

Interactive Table: Example of a QSAR Study on this compound Derivatives

| Compound | LogP | Dipole Moment (D) | HOMO (eV) | Observed Activity (IC50, µM) |

| Analogue 1 | 2.1 | 3.2 | -6.8 | 15.2 |

| Analogue 2 | 2.5 | 3.8 | -6.5 | 8.7 |

| Analogue 3 | 1.8 | 2.9 | -7.1 | 25.1 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. mdpi.com For flexible molecules like this compound and its derivatives, MD simulations can reveal the preferred conformations in different environments, such as in solution or when bound to a biological target. nih.govaps.org These simulations are crucial for understanding how the molecule adapts its shape to interact with its surroundings, which is a key aspect of its biological function. nih.govnih.gov MD simulations can also be used to study the stability of ligand-protein complexes, providing insights into the duration and nature of the binding interactions. nih.govaps.org

Biological Research Applications and Mechanistic Explorations of 1 Cyano 2 Methylisothiourea Derivatives Excluding Direct Therapeutic or Toxicological Efficacy

Role as a Fundamental Molecular Scaffold in the Design of Biologically Relevant Compounds

1-Cyano-2-methylisothiourea serves as a versatile and fundamental molecular scaffold in synthetic organic chemistry for constructing a wide array of biologically significant compounds. Its structural features, including the reactive cyano group, the isothiourea moiety, and the methylthio group, provide multiple points for chemical modification. This allows for its use as a key intermediate in the synthesis of various heterocyclic systems and functionalized molecules. smolecule.comnih.gov

The isothiourea core is a crucial building block for creating more complex structures like pyrimidines and triazines through cyclization and condensation reactions. bmpcjournal.ruekb.egderpharmachemica.com For example, it can react with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), to form substituted pyrimidine (B1678525) rings. ekb.eg Similarly, its reaction with 2,5-disubstituted-4-hydroxy-6H-1,3-oxazin-6-ones yields 1,3,5-triazine (B166579) derivatives. bmpcjournal.rueco-vector.com The ability of the methylthio group to be displaced by nucleophiles further enhances its utility, enabling the introduction of diverse functional groups to the target molecule. derpharmachemica.comjst.go.jp This reactivity makes this compound and its close analogs, like S-methylisothiourea, valuable precursors in the development of ligands for various biological receptors and other functional compounds. jst.go.jpnih.govnih.gov

Synthesis of Compounds with Defined Biological Target Interactions and Pathways

The this compound scaffold is integral to the synthesis of compounds designed to interact with specific biological targets and pathways. Its unique electronic and structural properties are leveraged to create ligands with high affinity and selectivity.

The this compound moiety is a cornerstone in the development of ligands targeting histamine (B1213489) receptors, which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes. researchgate.net Specifically, the cyanoguanidine group, which is structurally related to the isothiourea, is a key component in antagonists for the histamine H2 and H4 receptors. smolecule.comresearchgate.netmdpi.com Histamine H2 receptor antagonists are known for their role in modulating gastric acid secretion, while H4 receptor ligands are investigated for their potential in inflammatory processes. smolecule.comresearchgate.net

In the synthesis of these ligands, the this compound or a related cyanoguanidine precursor is often reacted with various amines to build the final molecule. jst.go.jpmdpi.com For instance, in the creation of hybrid molecules with dual H1 and H2 receptor antagonism, a cyanoguanidine group serves as the "urea equivalent" linking H1 and H2 antagonist substructures. mdpi.com The nitrogen atoms and the cyano group of this scaffold are crucial for forming hydrogen bonds and other interactions within the receptor's binding pocket. jst.go.jp

Research into structure-activity relationships has shown that modifications around this core structure significantly impact receptor affinity and selectivity. For example, an S-methylisothiourea analogue demonstrated high affinity for the human H4 receptor (hH4R) with moderate selectivity over other histamine receptor subtypes. nih.gov Computational docking studies have been employed to understand the binding modes of these ligands, revealing how the isothiourea or cyanoguanidine group orients itself within the receptor to interact with key amino acid residues. nih.gov

Table 1: Examples of Histamine Receptor Ligands Derived from Isothiourea/Cyanoguanidine Scaffolds This table is generated based on data from the text. For detailed information, please refer to the original sources.

| Compound Class/Name | Target Receptor(s) | Key Structural Feature | Research Finding | Source(s) |

|---|---|---|---|---|

| Mepyramine-Roxatidine Hybrids | H1R / H2R | Cyanoguanidine linker | Potency depends on the length of the methylene spacer connecting the pharmacophores. | mdpi.com |

| Tiotidine-like Hybrids | H1R / H2R | Cyanoguanidine linker | Exhibited potent H1R and H2R antagonist activity. | mdpi.com |

| S-methylisothiourea analogue 143 | hH4R | Methylisothiourea | Showed high affinity at the hH4R (pKi = 8.14) with moderate selectivity. | nih.gov |

The isothiourea scaffold, including this compound, is a valuable precursor for synthesizing heterocyclic compounds with potential antimicrobial properties. bmpcjournal.ruekb.egderpharmachemica.com Researchers have utilized S-methylisothiourea hemisulfate, a closely related salt, in multi-component reactions to create libraries of pyrimidine and 1,3,5-triazine derivatives. bmpcjournal.ruekb.egeco-vector.com

One synthetic route involves the reaction of S-methylisothiourea with aldehydes and active methylene compounds like ethyl cyanoacetate or malononitrile to produce pyrimidine-5-carbonitriles. ekb.eg These pyrimidines can then be further modified to generate a range of derivatives. ekb.egderpharmachemica.com Another approach is the reaction of S-methylisothiourea with 1,3-oxazin-6-ones to synthesize new 2-(methylthio)-1,3,5-triazines. bmpcjournal.rueco-vector.com

The resulting compounds have been screened for antimicrobial activity against various pathogens. For instance, newly synthesized 1,3,5-triazine derivatives have demonstrated activity against the bacterium Staphylococcus aureus. bmpcjournal.rueco-vector.com The structure-activity relationship studies indicate that the nature of the substituents on the core ring structure plays a significant role in the observed biological activity. bmpcjournal.ruderpharmachemica.com

Methodological Utility in Advanced Biological Investigations.

Investigating Cellular Responses to Injury Using Derivative-Based Assays

Derivatives of this compound serve as valuable tools in biochemical and cell-based assays designed to probe cellular responses to various forms of injury and stress. These investigations focus on understanding the molecular mechanisms underlying cell fate decisions, such as apoptosis and survival pathways, in response to specific insults. The isothiourea scaffold, when modified, gives rise to compounds that can induce or modulate cellular stress, allowing researchers to study the subsequent physiological reactions.

One area of investigation involves the use of isothiourea derivatives to explore responses to oxidative stress. For instance, certain 1,1-dibenzyl-2-methylisothiourea derivatives bearing a pyrazole (B372694) group have been synthesized and evaluated for their ability to modulate cellular responses to hydrogen peroxide-induced injury. researchgate.net In these assays, neuroblastoma cells are exposed to hydrogen peroxide, a potent oxidizing agent that causes significant cellular damage. The studies found that specific derivatives, namely 1,1-dibenzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methylisothiourea and 1,1-dibenzyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methylisothiourea, conferred a moderate protective effect on the neuroblastoma cells against this oxidative insult. researchgate.net This application highlights the use of such derivatives as chemical probes to explore pathways involved in cellular defense against oxidative damage.

Another significant application is in the study of cellular responses within the context of cancer biology, particularly in understanding apoptosis (programmed cell death) and proliferation inhibition. A series of pentabromobenzyl-isothiourea derivatives have been instrumental in this area. iiarjournals.org These compounds are used to induce cellular injury in glioma-derived cell lines, enabling the detailed study of the resulting cell death mechanisms. iiarjournals.org Research has demonstrated that these derivatives can trigger significant reductions in cell viability and proliferation in a dose-dependent manner. iiarjournals.org

The cytotoxic and pro-apoptotic activities of selected modified pentabromobenzyl isothioureas were examined in a human glioblastoma (T98G) cell line. iiarjournals.org Assays measuring cell viability revealed that several derivatives were highly effective at inducing cell death. iiarjournals.org For example, ZKK-13, a diisopropyl-substituted derivative, was shown to be particularly potent. iiarjournals.org The primary mechanism of cell death induced by these compounds was identified as apoptosis. iiarjournals.org By using these derivatives to initiate a cellular injury cascade, researchers can investigate the specific signaling pathways that are activated, leading to programmed cell death in cancer cells.

The table below summarizes the findings from a study on the effect of various pentabromobenzyl-isothiourea derivatives on the viability of T98G human glioblastoma cells after 48 hours of treatment.

| Compound | Derivative Name | Concentration (µM) | Inhibition of Cell Viability (%) | Reference |

|---|---|---|---|---|

| ZKK-1 | S-(2,3,4,5,6-pentabromobenzyl)isothiouronium bromide | 10 | ~45% | iiarjournals.org |

| ZKK-1 | S-(2,3,4,5,6-pentabromobenzyl)isothiouronium bromide | 100 | ~75% | iiarjournals.org |

| ZKK-2 | N-methyl-ZKK-1 | 10 | ~45% | iiarjournals.org |

| ZKK-3 | N,N'-dimethyl-ZKK-1 | 10 | ~60% | iiarjournals.org |

| ZKK-13 | N,N'-diisopropyl-ZKK-1 | 25 | ~80% | iiarjournals.org |

| TRIM | N,N,N'-trimethyl-ZKK1 | 50 | ~70% | iiarjournals.org |

Furthermore, derivatives such as N,N'-diBoc-S-methylisothiourea are used as reagents in the synthesis of more complex molecules that inhibit key cellular stress-response enzymes like the Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com Inhibition of MSK1 can modulate inflammatory responses. Assays using these downstream products have been employed to measure the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in human lung fibroblasts under inflammatory conditions, providing insight into cellular responses to inflammatory injury. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Cyano-2-methylisothiourea, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between methylamine derivatives and cyanogen bromide under controlled pH (7–9) and low temperatures (0–5°C) to minimize side reactions. Purity validation requires a combination of chromatographic techniques (HPLC or TLC) and spectroscopic methods (¹H/¹³C NMR). For reproducibility, document reaction parameters (solvent, temperature, stoichiometry) and compare spectral data with PubChem records .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of isothiourea (C=S stretch at ~1250 cm⁻¹) and nitrile (C≡N stretch at ~2200 cm⁻¹).

- NMR : ¹H NMR identifies methyl groups (δ ~2.5 ppm) and NH protons (δ ~8–10 ppm). ¹³C NMR distinguishes the cyanocarbon (δ ~115 ppm) and thiourea carbons (δ ~170–180 ppm).

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (MW: 129.18 g/mol) and fragmentation patterns. Cross-reference with NIST Chemistry WebBook for accuracy .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectrophotometry to monitor intermediate formation under varying temperatures.

- Isotopic Labeling : Incorporate ¹⁵N or deuterated methyl groups to trace reaction pathways via NMR.

- Computational Modeling : Apply DFT (Density Functional Theory) to simulate transition states and validate with experimental data. Ensure alignment between theoretical and observed activation energies .

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay conditions (pH, cell lines) and compound purity.

- Dose-Response Replication : Reproduce conflicting experiments with standardized protocols (e.g., OECD guidelines) to isolate confounding factors.

- Structural Analog Studies : Test derivatives to determine if minor structural changes explain activity discrepancies .

Q. How should a literature review be structured to identify gaps in the current understanding of this compound?

- Methodological Answer :

- Database Searches : Use SciFinder and PubMed with Boolean operators (e.g., "this compound AND (synthesis OR toxicity)").

- Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas, such as environmental degradation pathways or enantiomeric effects.

- Citation Mapping : Tools like CiteSpace can visualize research trends and highlight underexplored topics (e.g., metabolic pathways in non-model organisms) .

Q. What considerations are critical when integrating computational modeling with experimental studies on this compound?

- Methodological Answer :

- Parameter Validation : Calibrate force fields (e.g., AMBER) using experimental crystallographic or spectroscopic data.

- Hybrid Workflows : Combine MD (Molecular Dynamics) simulations with HPLC-MS to predict and verify degradation products.

- Error Analysis : Quantify discrepancies between predicted and observed properties (e.g., logP) to refine models. Document software versions and input parameters for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.